5,2'-Dimethoxyflavone
Description
Properties
IUPAC Name |
5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKIRTADURZGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350944 | |
| Record name | 5,2'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6697-62-7 | |
| Record name | 5,2'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methoxylated Chalcone Precursors
Chalcones are synthesized via Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes. For this compound, the precursor 2',5-dimethoxychalcone is prepared using:
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2-Hydroxy-5-methoxyacetophenone (0.1 mol)
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2-Methoxybenzaldehyde (0.12 mol)
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Ethanol (150 mL) as solvent
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NaOH (40% w/v, 15 mL) as base
The mixture is stirred under reflux for 6–8 hours, yielding 2',5-dimethoxychalcone with 78–82% efficiency.
Iodine-Catalyzed Cyclization
The chalcone intermediate undergoes cyclization using iodine in dimethyl sulfoxide (DMSO):
| Parameter | Value |
|---|---|
| Chalcone concentration | 0.2 M in DMSO |
| Iodine loading | 8 mol% |
| Temperature | Reflux (189°C) |
| Reaction time | 3–4 hours |
| Workup | Na₂S₂O₃ quenching, ethanol-water recrystallization |
This method achieves 81% yield of this compound with >95% purity. The iodine acts as a Lewis acid, facilitating conjugate addition and subsequent cyclization (Figure 1).
Mechanistic Insight :
Iodine polarizes the α,β-unsaturated ketone system, enabling nucleophilic attack by the phenolic oxygen at the β-carbon. Aromatization via dehydration completes the flavone structure.
Acetophenone Condensation Approach
An alternative route involves direct condensation of substituted acetophenones, bypassing chalcone intermediates.
Starting Material Preparation
5-Hydroxy-2-methoxyacetophenone is synthesized by Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetic anhydride, followed by selective demethylation using BBr₃ in dichloromethane (0°C, 2 hours).
Baker-Venkataraman Rearrangement
The acetophenone undergoes intramolecular esterification:
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Esterification :
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React with benzoyl chloride (1.2 eq) in pyridine (0°C → RT, 12 hours)
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Intermediate : 5-Benzoyloxy-2-methoxyacetophenone
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Cyclization :
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Potassium tert-butoxide (2 eq) in dry DMF
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60°C, N₂ atmosphere, 4 hours
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Yield: 68–72%
-
Critical Parameters :
-
Anhydrous conditions prevent hydrolysis of the benzoyl group
Methylation of Hydroxylated Precursors
Post-synthetic methylation allows precise control over methoxy group placement.
Selective Methylation Protocol
| Step | Conditions |
|---|---|
| Starting material | 5,2'-Dihydroxyflavone |
| Methylating agent | Dimethyl sulfate (2.2 eq) |
| Base | K₂CO₃ (3 eq) in acetone |
| Temperature | 65°C, 8 hours |
| Quenching | Ice-water, adjust pH to 7 with HCl |
Yield : 89% (HPLC purity 98.5%)
Regioselectivity : Methylation occurs preferentially at the 5- and 2'-positions due to steric and electronic factors.
Methylation Efficiency Comparison
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dimethyl sulfate | Acetone | 65 | 8 | 89 |
| Methyl iodide | DMF | 80 | 6 | 76 |
| Diazomethane | Ether | 0 | 0.5 | 92* |
*Requires careful handling due to diazomethane’s explosivity.
Optimization of Reaction Conditions
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 46.7 | 81 | 95 |
| DMF | 36.7 | 73 | 91 |
| Acetonitrile | 37.5 | 68 | 89 |
DMSO’s high polarity stabilizes transition states, enhancing reaction rates.
Temperature Profiling
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 150 | 6 | 65 |
| 170 | 4 | 74 |
| 189 | 3 | 81 |
Reflux temperature (189°C for DMSO) optimizes kinetic vs. thermodynamic control.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Chalcone cyclization | 2 | 78 | 95 | Industrial |
| Acetophenone route | 3 | 65 | 98 | Lab-scale |
| Methylation | 1 | 89 | 98.5 | Both |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
5,2’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of 5,2’-Dimethoxyflavone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroflavones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various in vitro and in vivo models.
Medicine: Due to its biological activities, 5,2’-Dimethoxyflavone is being investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 5,2’-Dimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2, through the modulation of signaling pathways like nuclear factor-kappa B.
Anticancer Activity: 5,2’-Dimethoxyflavone induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by arresting the cell cycle at the G1 phase.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of flavone derivatives depends on the positions and types of substituents (e.g., hydroxyl, methoxy). Below is a comparative analysis of 5,7-dimethoxyflavone with key analogs:
Mechanistic Insights
- Anticancer Activity : 5,7-Dimethoxyflavone modulates signaling pathways (e.g., NF-κB, MAPK) and induces apoptosis in cancer cells . In contrast, 3',4'-dimethoxyflavone primarily targets DNA damage responses by inhibiting poly (ADP-ribose) polymer accumulation .
- Antioxidant Activity : The methoxy groups in 5,7-dimethoxyflavone enhance its metabolic stability compared to hydroxylated analogs like baicalein (5,6,7-trihydroxyflavone), which is more prone to oxidation .
Antidiabetic and Hypolipidemic Effects
In streptozotocin-induced diabetic rats, 5,7-dimethoxyflavone (25–50 mg/kg/day) reduced blood glucose by 38–42% , lowered triglycerides by 30% , and increased HDL cholesterol by 25% . These effects correlate with enhanced antioxidant enzyme activity (e.g., superoxide dismutase) and reduced lipid peroxidation.
Antiviral Potential
Molecular docking studies reveal that 5,7-dimethoxyflavone binds the SARS-CoV-2 spike protein’s receptor-binding domain (RBD) with a binding energy of -6.9 kcal/mol , comparable to remdesivir (-6.8 kcal/mol) . This interaction blocks ACE2 receptor binding, suggesting utility in COVID-19 therapeutics.
Biological Activity
5,2'-Dimethoxyflavone is a flavonoid compound that has garnered attention in scientific research due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a member of the flavonoid family, characterized by its two methoxy groups located at the 5 and 2' positions on the flavone backbone. This structural configuration is believed to contribute to its biological activities.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial as oxidative stress is implicated in numerous diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of this compound. It has been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vivo studies have demonstrated its efficacy in reducing tumor growth in models of breast and colon cancer.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Modulation of Signaling Pathways : this compound can modulate key signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer progression.
- Gene Expression Regulation : The compound influences the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
- Breast Cancer Study : In a study published in Journal of Cancer Research, this compound was administered to mice with induced breast tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in breast cancer treatment .
- Inflammation Model : A study conducted on LPS-induced inflammation in macrophages demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers such as NO and PGE2 .
- Oxidative Stress : In vitro experiments showed that this compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, indicating its neuroprotective potential .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,2'-Dimethoxyflavone, and what are their yield optimization challenges?
- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation or Baker-Venkataraman rearrangement. For example, starting from 2,4,6-trihydroxyacetophenone and methoxy-substituted benzoyl chlorides, cyclization under acidic conditions yields flavone derivatives . Challenges include regioselectivity in methoxy group placement and low yields due to steric hindrance. Optimization may involve microwave-assisted synthesis or catalytic systems (e.g., BF₃·Et₂O) to enhance reaction efficiency .
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 312 for C₁₇H₁₆O₅) and fragmentation patterns validate the structure .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the standard protocols for evaluating the stability of this compound under experimental conditions?
- Methodological Answer : Stability is assessed via:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .
- HPLC Monitoring : Tracks degradation products in solution (e.g., in DMSO or ethanol) over time under varying pH and light exposure .
Advanced Research Questions
Q. How do researchers address contradictory data in the biological activity of this compound across different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HepG2 vs. MCF-7) with controlled passage numbers .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and validate results with orthogonal assays (e.g., fluorescence quenching controls) .
- Metabolite Interference : Employ LC-MS to distinguish parent compound effects from metabolites .
Q. What experimental designs are recommended to study the pharmacokinetic properties of this compound?
- Methodological Answer : Key approaches include:
- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes + NADPH) to estimate half-life .
- Caco-2 Permeability Assays : Predict intestinal absorption using monolayers with TEER measurements .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify unbound fractions .
Q. How can researchers resolve solubility challenges of this compound in pharmacological studies?
- Methodological Answer : Strategies include:
- Co-Solvent Systems : Ethanol-PEG 400 mixtures (1:4 v/v) improve aqueous solubility without cytotoxicity .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
- Salt Formation : Synthesize hydrochloride salts for improved dissolution in polar solvents .
Q. What computational methods are used to predict the SAR (Structure-Activity Relationship) of this compound derivatives?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., COX-2 or CYP450 enzymes) .
- QSAR Modeling : Employ Gaussian or MOE to correlate substituent electronic parameters (Hammett σ) with activity .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
